1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known by its IUPAC name (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone, is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is classified under the category of quinoline derivatives, which are known for their diverse pharmacological properties.
The compound's CAS number is 2034242-47-0, and its molecular formula is C22H22N2O2, with a molecular weight of approximately 346.43 g/mol . Quinoline derivatives like this compound are often explored for their roles in drug development, particularly in treating various diseases due to their ability to interact with biological targets.
The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one typically involves several key steps:
The molecular structure of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one can be represented using various chemical notation systems:
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
These notations provide a clear representation of the compound's structural features, including functional groups and connectivity among atoms.
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. Its structure suggests potential activity as a ligand for neurotransmitter receptors or as an inhibitor of certain enzymes involved in metabolic pathways. Further studies are required to define its pharmacodynamics and pharmacokinetics accurately .
While comprehensive data on all physical properties is limited, some known properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.43 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties indicate that the compound may exhibit moderate solubility characteristics typical of organic compounds containing both aromatic and aliphatic systems .
The potential applications of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one primarily lie within medicinal chemistry. Its structural features suggest possible uses in developing pharmaceuticals aimed at treating neurological disorders or infections due to its quinoline core, which is often associated with antimalarial and antibacterial activities. Ongoing research may further explore its efficacy and safety profiles in clinical settings .
This compound exemplifies the importance of structural diversity in drug discovery and highlights the need for continued investigation into its biological effects and therapeutic potential.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8